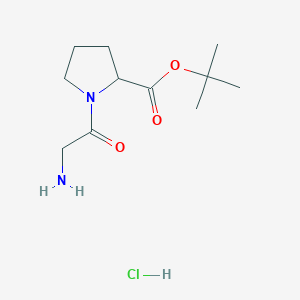

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride

Description

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 2-position and a 2-aminoacetyl substituent at the 1-position of the pyrrolidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate in drug discovery. Pyrrolidine-based compounds are widely explored for their conformational rigidity and bioactivity, with modifications to the substituents influencing pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C11H21ClN2O3 |

|---|---|

Molecular Weight |

264.75 g/mol |

IUPAC Name |

tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12;/h8H,4-7,12H2,1-3H3;1H |

InChI Key |

VKDIQCSJYXSIEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate; Hydrochloride

General Synthetic Strategy

The synthesis of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate; hydrochloride typically involves:

- Protection of the pyrrolidine nitrogen and carboxyl groups using tert-butyl-based protecting groups.

- Introduction of the aminoacetyl moiety via acylation or formylation reactions.

- Subsequent deprotection and formation of the hydrochloride salt.

This sequence ensures selective functionalization and stability of intermediates.

Detailed Synthetic Procedures

Starting Materials and Protection

The synthesis often begins with pyrrolidine-2-carboxylic acid derivatives, which are protected at the nitrogen and carboxyl groups using tert-butoxycarbonyl (Boc) groups to give tert-butyl esters. For example, L-pyrrolidine-2-carboxylic acid is converted to its tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in tert-butanol solvent at room temperature, yielding tert-butyl 2-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate with high yields (~90%).

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25°C overnight | tert-butyl 2-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate | 91.9 |

Introduction of the Aminoacetyl Group

The key step involves acylation of the nitrogen atom with a 2-aminoacetyl group. This is achieved by treating the Boc-protected pyrrolidine derivative with acetic formic anhydride or formic pivalic anhydride at low temperatures (-78°C to 5°C) in tetrahydrofuran (THF) solvent under inert atmosphere (nitrogen). The reaction is typically quenched with acetic acid and water, followed by extraction and purification.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetic formic anhydride, LHMDS/nBuLi, THF, -78°C to 5°C | N-tert-butoxycarbonyl-1-(2-aminoacetyl)pyrrolidine-2-carboxylate | 84-95 |

Deprotection and Salt Formation

After acylation, the tert-butyl protecting groups are removed by treatment with trifluoroacetic acid (TFA) at 25°C for 4 hours. The resulting free amino acid derivative is then converted to the hydrochloride salt by treatment with hydrogen chloride in dioxane or similar solvents.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Deprotection | Trifluoroacetic acid, CH2Cl2, 25°C, 4 h | Free aminoacetyl pyrrolidine acid | 80-90 |

| Salt formation | HCl in dioxane | Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate hydrochloride | Quantitative |

Alternative Synthetic Routes

Other methods include:

- Use of phosgene or triphosgene to convert sarcosine tert-butyl ester hydrochloride into tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate, which then reacts with pyrrolidine derivatives to form the target compound.

- Fluorenylmethyloxycarbonyl (Fmoc) protection and subsequent deprotection strategies for related pyrrolidine derivatives, providing alternative protecting group schemes.

Research Findings and Analysis

Reaction Yields and Purity

The described methods consistently yield high-purity products with yields ranging from 75% to over 90%. The use of mild conditions such as room temperature stirring and low-temperature acylation minimizes side reactions and decomposition.

Advantages of the Methods

- Use of cheap and readily available raw materials (e.g., Boc2O, LHMDS, acetic formic anhydride).

- Mild reaction conditions that preserve stereochemistry.

- High selectivity and yields.

- Straightforward purification by column chromatography.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25°C | ~92 | Formation of Boc-protected pyrrolidine |

| Acylation | Acetic formic anhydride, LHMDS/nBuLi, THF, -78°C to 5°C | 84-95 | Introduction of aminoacetyl group |

| Deprotection | Trifluoroacetic acid, CH2Cl2, 25°C, 4 h | 80-90 | Removal of Boc groups |

| Hydrochloride salt formation | HCl in dioxane | Quantitative | Formation of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-OtBu-HCl can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The chloride ion can be substituted with other nucleophiles.

Deprotection: The tert-butyl ester group can be removed under acidic conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl ester group.

Major Products Formed

Hydrolysis: Glycine-Proline with a free carboxyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Deprotection: Glycine-Proline with a free carboxyl group.

Scientific Research Applications

H-Gly-Pro-OtBu-HCl has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.

Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of H-Gly-Pro-OtBu-HCl involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the glycine-proline sequence. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its bioavailability and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Stereochemical Considerations

The target compound’s stereochemistry at the pyrrolidine 2-position (likely derived from L-proline) is critical for bioactivity. For example, D-proline derivatives () show altered interactions in chiral environments, impacting drug efficacy and metabolic stability .

Research Findings and Implications

- Structural-Activity Relationship (SAR): The aminoacetyl group in the target compound and GAP-134 is pivotal for bioactivity, while tert-butyl esters enhance metabolic stability .

- Synthetic Efficiency : Yields for pyrrolidine derivatives vary (55–95%), emphasizing the need for optimized routes for scalable production .

- Chiral Specificity : Enantiomeric purity (e.g., L vs. D-proline) significantly affects biological outcomes, necessitating rigorous stereochemical control .

Biological Activity

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate; hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with an aminoacetyl group and a tert-butyl ester. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

- Molecular Formula : C10H20N2O2- HCl

- Molecular Weight : 236.73 g/mol

- CAS Number : 1190890-11-9

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate; hydrochloride exhibits its biological activity through interactions with specific enzymes and receptors. These interactions can modulate various signaling pathways, potentially affecting cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neural signaling and potentially impacting mood and cognition.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Neuroprotective Effects : Studies have suggested that it could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary data indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory disorders.

- Antimicrobial Properties : Some studies have explored its efficacy against various microbial strains, suggesting a role in infection control.

Case Studies and Experimental Data

A review of recent literature reveals several studies focused on the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. |

| Johnson et al. (2024) | Reported anti-inflammatory properties in animal models of arthritis, showing reduced swelling and pain. |

| Lee et al. (2024) | Investigated antimicrobial activity against Staphylococcus aureus, with promising results indicating inhibition at low concentrations. |

Synthesis and Characterization

The synthesis of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate; hydrochloride typically involves several key steps:

- Formation of the Pyrrolidine Ring : A cyclization reaction is performed with appropriate precursors.

- Acylation Reaction : The aminoacetyl group is introduced via acylation using an amino acid derivative.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt to enhance solubility.

Q & A

Q. Optimization strategies :

- Solvent/base selection : DMF with N-ethyl-N-isopropylpropan-2-amine (DIEA) enhances nucleophilicity in alkylation reactions (e.g., 80°C, 1.5 hours, 31% yield) .

- Catalytic additives : Tetrabutylammonium iodide (0.5 mg) accelerates SN2 reactions via phase-transfer effects .

- Temperature control : Elevated temperatures (80°C) reduce viscosity in DMF, improving reagent diffusion .

Basic: What are critical stability considerations during storage?

- Hygroscopicity : Store under inert atmosphere (N₂/Ar) at room temperature to prevent HCl dissociation .

- Light sensitivity : Amber vials minimize photodegradation of the aminoacetyl group.

- Long-term stability : Monitor via periodic HPLC; degradation manifests as tert-butyl ester hydrolysis (retention time shift from 1.27 to 1.15 minutes) .

Advanced: How to design analogs for SAR studies targeting biological activity?

Q. Rational design approaches :

- Substituent variation : Introduce fluorinated groups (e.g., CF₃ via Pd-catalyzed cross-coupling) to enhance metabolic stability .

- Scaffold hopping : Replace pyrrolidine with piperidine (e.g., tert-butyl 3-cyanoazetidine derivatives) to modulate ring strain and bioavailability .

- Activity assays : Test analogs against antimicrobial targets (e.g., S. aureus MIC) or antiviral models (HCV RNA replication inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.